![molecular formula C13H13F3N2O4 B5170366 2-(2-oxo-1,3-oxazolidin-3-yl)-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B5170366.png)
2-(2-oxo-1,3-oxazolidin-3-yl)-N-[3-(trifluoromethoxy)benzyl]acetamide
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Overview
Description
2-(2-oxo-1,3-oxazolidin-3-yl)-N-[3-(trifluoromethoxy)benzyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 'OTBABA' and is a derivative of the oxazolidinone class of antibiotics. The unique chemical structure of OTBABA has led to its use in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of OTBABA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. OTBABA has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and xanthine oxidase. Additionally, OTBABA has been shown to inhibit the activity of various proteins, including the protein kinase C (PKC) family of enzymes.
Biochemical and Physiological Effects:
OTBABA has been shown to have several biochemical and physiological effects. In vitro studies have shown that OTBABA inhibits the growth of various cancer cell lines and bacterial strains. Additionally, OTBABA has been shown to have anti-inflammatory and antioxidant effects. In vivo studies have shown that OTBABA has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
OTBABA has several advantages for use in lab experiments. It is a stable and soluble compound that can be easily synthesized in large quantities. Additionally, OTBABA has a unique chemical structure that makes it a useful tool for studying the structure and function of various proteins and enzymes. However, there are also limitations to using OTBABA in lab experiments. For example, the mechanism of action of OTBABA is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on OTBABA. One potential direction is to further investigate the mechanism of action of OTBABA and its potential as a drug candidate for the treatment of various diseases. Another potential direction is to explore the use of OTBABA as a tool for studying the structure and function of various proteins and enzymes. Additionally, future research could focus on developing new derivatives of OTBABA with improved pharmacological properties.
Synthesis Methods
OTBABA can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The synthesis process typically begins with the reaction of 3-(trifluoromethoxy)benzaldehyde with glycine to form the Schiff base intermediate. This intermediate is then reacted with ethyl chloroacetate to form the corresponding ester. Finally, the ester is hydrolyzed to form OTBABA.
Scientific Research Applications
OTBABA has been widely used in scientific research for its potential applications in medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, OTBABA has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammation. In pharmacology, OTBABA has been used to study the mechanism of action of various drugs and to develop new drug targets. In biochemistry, OTBABA has been used to study the structure and function of various proteins and enzymes.
properties
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O4/c14-13(15,16)22-10-3-1-2-9(6-10)7-17-11(19)8-18-4-5-21-12(18)20/h1-3,6H,4-5,7-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYACIUCRHFUOFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC(=O)NCC2=CC(=CC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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